molecular formula C15H23NO3 B14595239 N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide CAS No. 60568-07-2

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide

Cat. No.: B14595239
CAS No.: 60568-07-2
M. Wt: 265.35 g/mol
InChI Key: HCUXFAGENCAHOG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide is an organic compound with the molecular formula C14H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a trimethylfuran carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide typically involves the reaction of cyclohexylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a methoxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanol, hydrochloric acid, and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide
  • N-Cyclohexyl-N-methoxy-2,4-dimethylfuran-3-carboxamide
  • N-Cyclohexyl-N-methoxy-2,3,5-trimethylfuran-3-carboxamide

Uniqueness

N-Cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring This unique structure imparts distinct chemical and biological properties, making it valuable for various applications

Properties

CAS No.

60568-07-2

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-cyclohexyl-N-methoxy-2,4,5-trimethylfuran-3-carboxamide

InChI

InChI=1S/C15H23NO3/c1-10-11(2)19-12(3)14(10)15(17)16(18-4)13-8-6-5-7-9-13/h13H,5-9H2,1-4H3

InChI Key

HCUXFAGENCAHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)N(C2CCCCC2)OC)C)C

Origin of Product

United States

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